N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine
Description
N-[(2-Methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine is a hybrid heterocyclic compound featuring a thiazol-2-amine core substituted with a 2-methylindol-3-yl group and a benzyl moiety. This structure combines pharmacologically relevant motifs: the indole scaffold (associated with receptor modulation and bioactivity) and the thiazole ring (known for antimicrobial, anticancer, and anti-inflammatory properties).
Properties
Molecular Formula |
C19H17N3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N3S/c1-13-17(15-9-5-6-10-16(15)21-13)18(14-7-3-2-4-8-14)22-19-20-11-12-23-19/h2-12,18,21H,1H3,(H,20,22) |
InChI Key |
LTGJTXXOTGJMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related thiazol-2-amine derivatives, highlighting substituent variations and associated biological activities:
Key Structural and Functional Differences
- Substituent Diversity :
- The target compound uniquely combines indole and benzyl groups, whereas analogs like MortaparibMild incorporate triazole and methoxyphenyl moieties for dual-target inhibition .
- QZ-6410 () positions the 2-methylindol-3-yl group at the thiazole’s 4-position, unlike the target compound’s benzyl-indole substitution at the 2-amine .
- Biological Activity Trends: Antimicrobial/Anthelmintic: N-[4-(4-Nitrophenoxy)phenyl] derivatives () with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit potent anthelmintic and antibacterial activity, suggesting substituent polarity influences efficacy . Anticancer: MortaparibMild’s triazole and sulfanyl-methyl groups enhance its ability to inhibit Mortalin and PARP1, critical targets in cancer therapy .
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a thiazole moiety linked to an indole and phenyl group. The structure can be represented as follows:
This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that thiazole-containing compounds exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A study evaluating various thiazole derivatives reported the following IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
| 13 | U251 | <10 |
The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that highlights the importance of specific substitutions for increased efficacy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing effective inhibition against various pathogens.
Antimicrobial Efficacy Data
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
The results indicate that the compound exhibits strong bactericidal activity, particularly against Gram-positive bacteria .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored through various models. Compounds similar to this compound have shown promising results in reducing seizure activity.
Efficacy in Animal Models
In a study assessing anticonvulsant effects using the pentylenetetrazole (PTZ) model, certain thiazole-based compounds demonstrated significant protection against seizures:
| Compound | ED50 (mg/kg) |
|---|---|
| 1 | 23.30 |
| 2 | >1000 |
These findings suggest that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine, and how are intermediates optimized? A: The compound is synthesized via multi-step protocols involving:
- Step 1: Preparation of substituted indole-3-carboxaldehydes (e.g., 2-phenyl-1H-indol-3-carboxaldehyde derivatives) using Vilsmeier-Haack or Mannich reactions under controlled temperature (0–5°C) to prevent side-product formation .
- Step 2: Condensation of the aldehyde with thiazol-2-amine derivatives using aprotic polar solvents (e.g., DMF or DMSO) and catalysts like iodine (I₂) or NaBH₄ for reductive amination .
- Purification: Recrystallization from ethanol or methanol is commonly employed, with yields optimized by adjusting solvent polarity and cooling rates .
Analytical Characterization Techniques
Q: Which spectroscopic methods are critical for confirming the structure and purity of this compound? A: Key techniques include:
- ¹H/¹³C NMR: To verify substituent positions on indole and thiazole rings. For example, the methyl group on the indole ring typically appears at δ ~2.3 ppm, while the thiazole NH₂ resonates at δ ~5.0 ppm .
- FT-IR: Confirms functional groups (e.g., C=N stretch at ~1640 cm⁻¹ in Schiff base intermediates) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with electron ionization (EI) preferred for heterocyclic stability .
Pharmacological Evaluation Strategies
Q: How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated for this compound? A: Methodologies include:
- In vitro assays: MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and comparison to positive controls like doxorubicin .
- Mechanistic studies: Competitive enzyme inhibition assays (e.g., against topoisomerase II or kinase targets) to identify binding modes .
Advanced: Addressing Data Contradictions in Structure-Activity Relationships (SAR)
Q: How do electronic and steric effects of substituents lead to conflicting bioactivity data in SAR studies? A: Contradictions arise due to:
- Electron-withdrawing groups (EWGs): Meta-substituted phenyl rings on the indole moiety enhance antibacterial activity but reduce solubility, complicating dose-response reproducibility .
- Steric hindrance: Bulky substituents (e.g., adamantyl groups) on the thiazole ring may improve target selectivity but lower synthetic yields, necessitating trade-offs in optimization .
- Resolution: Use computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and prioritize substituents balancing potency and pharmacokinetics .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How do solvent choice and catalyst loading impact yield and scalability? A: Critical parameters include:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance Schiff base formation but require strict anhydrous conditions to avoid hydrolysis .
- Catalyst optimization: Iodine (50 mg per 0.01 mol substrate) accelerates imine formation, while excess NaBH₄ (0.02 M) ensures complete reduction without over-reducing the thiazole ring .
- Scalability: Batch reactors with temperature-controlled stirring (20–25°C) improve reproducibility at higher scales (>10 g) .
Stability and Reactivity Under Experimental Conditions
Q: What are the stability concerns during storage and biological testing? A: Key issues and mitigations:
- Photodegradation: Store in amber vials at –20°C to prevent indole ring oxidation .
- Hydrolysis: Avoid aqueous buffers at pH >8, which cleave the methylene bridge between indole and thiazole moieties .
- Chelation: Thiazole NH₂ groups may bind metal ions in assay media; use EDTA-containing buffers to prevent false activity readings .
Computational Modeling for Target Identification
Q: How are molecular docking and QSAR models applied to predict biological targets? A: Approaches include:
- Docking studies: Using PDB targets (e.g., E. coli DNA gyrase, 1KZN) to identify hydrogen bonds between the thiazole NH₂ and Asp73/Glu50 residues .
- QSAR: 2D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity; Random Forest models prioritize derivatives with balanced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
